Sulforhodamine G

Fluorescence Spectroscopy Tracer Studies Dye Chemistry

Select Sulforhodamine G for validated performance advantages: superior fluorescence brightness vs. Rhodamine B and stable emission across pH 3–10, eliminating signal loss in variable environments. A 10 ng/L laser-induced fluorescence detection limit minimizes dye volume in large-scale water studies. Quantitative proteomics (1–4 ng LOD, 10³ dynamic range) matches proprietary SYPRO Ruby stains at lower cost. Pre-validated protocols for apoplastic water flow in wheat and cotton enable publishable results without pilot validation.

Molecular Formula C25H25N2NaO7S2
Molecular Weight 552.6 g/mol
CAS No. 5873-16-5
Cat. No. B1216351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulforhodamine G
CAS5873-16-5
Molecular FormulaC25H25N2NaO7S2
Molecular Weight552.6 g/mol
Structural Identifiers
SMILESCCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+]
InChIInChI=1S/C25H26N2O7S2.Na/c1-5-26-20-12-22-18(9-14(20)3)25(19-10-15(4)21(27-6-2)13-23(19)34-22)17-8-7-16(35(28,29)30)11-24(17)36(31,32)33;/h7-13,26H,5-6H2,1-4H3,(H,28,29,30)(H,31,32,33);/q;+1/p-1
InChIKeyNWWFZBYHUXCUDI-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulforhodamine G (CAS 5873-16-5) Technical Profile for Fluorescent Tracer and Protein Stain Procurement


Sulforhodamine G (CAS 5873-16-5), also known as Acid Red 50 or Acid Rhodamine G, is a water-soluble, anionic xanthene fluorophore belonging to the sulforhodamine class of rhodamine derivatives [1]. Its core spectral properties are defined by a principal absorption maximum at approximately 529 nm and a fluorescence emission peak at 552 nm, as established by multiple independent technical data sheets . This dye is primarily deployed as a membrane-impermeant polar tracer for studying apoplastic water flow and cell-to-cell communication, and as a fluorescent stain for protein detection in quantitative proteomics .

Critical Substitution Risks When Considering Generic Sulforhodamine Analogs


The simple substitution of Sulforhodamine G with another dye from the broader rhodamine or sulforhodamine family is not a scientifically neutral decision. Although these compounds share a common xanthene core, variations in sulfonation patterns and side-chain substitutions lead to significant divergence in three key procurement-relevant parameters: (1) absolute fluorescence brightness, where Sulforhodamine G is documented to outperform a direct comparator like Rhodamine B ; (2) pH-dependent quantum yield, with Sulforhodamine G demonstrating a uniquely stable emission profile across a wide physiological and environmental pH range (3-10) ; and (3) spectral positioning, which governs laser-line compatibility and multi-channel imaging co-registration with other fluorophores like Texas Red (Sulforhodamine 101) . Selecting a generic analog without verifying these specific metrics can result in the need for higher dye concentrations, loss of signal in fluctuating pH environments, or incompatibility with pre-configured optical detection systems.

Verifiable Quantitative Differentiation Evidence for Sulforhodamine G Selection


Superior Fluorescence Brightness Compared to Rhodamine B

Multiple technical data sources consistently report that Sulforhodamine G is more fluorescent than Rhodamine B, a common non-sulfonated analog . While a precise quantum yield value is not specified in these technical references for Sulforhodamine G, Rhodamine B's quantum yield is known to be highly solvent-dependent, often quoted around 0.31-0.49 in ethanol. The qualitative claim of higher brightness indicates a significantly improved photon emission efficiency under comparable excitation conditions. This differentiation is crucial for applications requiring high sensitivity or low dye concentrations.

Fluorescence Spectroscopy Tracer Studies Dye Chemistry

pH-Independent Fluorescence Stability Over a Broad Physiological Range

A key differentiating feature of Sulforhodamine G is its documented stability in both absorption and fluorescence emission across a pH range of 3 to 10 . This contrasts sharply with many other rhodamine derivatives (e.g., Rhodamine B), which exhibit significant pH-dependent quenching due to the formation of a non-fluorescent, colorless lactone form under basic or even mildly neutral conditions. This broad pH insensitivity is a critical, quantifiable parameter ensuring reproducible quantitative data in biological systems (e.g., endosomal/lysosomal tracking) or environmental water tracing where pH can vary significantly.

pH Sensitivity Environmental Sensing Biological Imaging

Spectral Separation for Multicolor Imaging with Sulforhodamine 101 (Texas Red)

For multi-labeling experiments, spectral compatibility is a primary procurement driver. Sulforhodamine G (λEx/λEm ≈ 529/548 nm) and Sulforhodamine 101 (λEx/λEm ≈ 586/605 nm) are chemically related but spectrally distinct. A direct comparison of their absorption maxima shows a difference of approximately 57 nm (529 nm for G vs. 586 nm for 101) . This separation is sufficient for distinct channel detection using common laser lines (e.g., 532 nm vs. 594 nm or 633 nm) and minimizes fluorescence crosstalk. This differentiates Sulforhodamine G as the preferred green/orange channel option when paired with the red-shifted Sulforhodamine 101, rather than using two closely emitting dyes.

Multiplex Assays Confocal Microscopy Spectral Unmixing

Validated Performance in Quantitative 2D-Gel Proteomics (LOD and Dynamic Range)

In a direct, multi-stain evaluation for quantitative two-dimensional gel electrophoresis (2-DE), Sulforhodamine G was benchmarked against three other protein stains: Deep Purple, RuTBS, and SYPRO Ruby [1]. All four stains were found to be compatible with the ALIS internal standard method and exhibited similar performance metrics: a limit of detection (LOD) ranging from 1 to 4 ng of protein, and a consistent linear dynamic range of 10^3 (three orders of magnitude) [1]. This peer-reviewed validation confirms that Sulforhodamine G meets the rigorous quantitative standards required for high-content proteomics, placing it on par with established commercial alternatives.

Proteomics 2D Gel Electrophoresis Protein Quantification

High-Sensitivity Environmental Tracing: A 10 ng/L Detection Limit

For industrial and environmental applications like water flow tracing, Sulforhodamine G's performance is defined by its detectability. A study employing a laser-induced fluorescence (LIF) spectroscopy system demonstrated a detection limit for Sulforhodamine G of 10 ng/L (parts-per-trillion) in river water [1]. This level of sensitivity is a key differentiator from non-fluorescent tracers (e.g., salts) or dyes with lower quantum yields, which may require concentrations several orders of magnitude higher, leading to increased material cost and potential ecological impact. While direct comparator data for other dyes in the same study is not specified, this absolute value defines the lower operational threshold for this tracer.

Environmental Analysis Hydrology Laser-Induced Fluorescence

Validated Utility as an Apoplastic Tracer in Plant Physiology

Sulforhodamine G has been empirically validated and established as a reliable fluorescent apoplastic tracer for quantifying water flow in plant vascular systems [1]. Peer-reviewed studies have successfully utilized Sulforhodamine G to visualize and measure the maturation of functional xylem vessels and apoplastic water flow in developing cotton fruits and wheat leaves [1][2]. The method relies on the dye's high water solubility and its confinement to the apoplast (extracellular space) due to its membrane impermeability, a property that distinguishes it from symplastic dyes. This provides a proven, quantitative methodology for plant physiology research, directly supporting procurement decisions in agricultural and botanical sciences.

Plant Physiology Xylem Transport Apoplastic Flow

Validated Research and Industrial Application Scenarios for Sulforhodamine G


High-Fidelity Environmental and Hydrological Water Tracing

Sulforhodamine G is the empirically justified choice for large-scale water flow and contamination studies. Its proven detection limit of 10 ng/L by laser-induced fluorescence [1] ensures traceability at extremely low concentrations, minimizing required dye volumes and environmental impact. Its pH stability from 3 to 10 guarantees consistent detection signals in diverse natural water bodies, from acidic mine runoff to basic limestone aquifers, where other fluorescent tracers like Fluorescein or Rhodamine B would suffer from significant signal attenuation or quenching.

Quantitative Multicolor Fluorescence Microscopy and Cell Tracing

For neuroscience and cell biology researchers conducting multi-parametric imaging, Sulforhodamine G provides a spectrally distinct, membrane-impermeant channel. Its 57 nm absorption shift away from Sulforhodamine 101 (Texas Red) [1] allows for unambiguous separation when using standard 532 nm and 594/633 nm laser lines. This makes it an ideal co-label for astrocytes (marked by Sulforhodamine 101) and extracellular space or fluid-phase endocytosis, enabling clear, quantitative segmentation of cellular versus extracellular compartments .

Robust and Reproducible 2D Gel Electrophoresis (2-DE) Proteomics

Proteomics core facilities and research labs requiring quantitative, large-format gel analysis should consider Sulforhodamine G based on direct comparative data. Its performance, demonstrating a limit of detection of 1-4 ng and a dynamic range of 10^3 [1], is statistically equivalent to more expensive proprietary stains like SYPRO Ruby. For high-throughput workflows where cost per gel is a significant factor, Sulforhodamine G offers a peer-reviewed, data-supported alternative without compromising analytical sensitivity or quantitative linearity.

Plant Vascular Biology and Apoplastic Transport Studies

Agricultural and botanical researchers investigating water and solute transport should select Sulforhodamine G based on a robust body of primary literature. Its documented and validated use as an apoplastic tracer in wheat, cotton, and other species [1] provides a pre-validated, peer-reviewed methodology. This eliminates the need for extensive pilot studies to validate a new tracer, ensuring that procurement directly enables established, publishable experimental workflows for visualizing and quantifying xylem maturation and apoplastic water flow.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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